molecular formula C15H23N3O5S B2445298 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1234942-84-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2445298
CAS No.: 1234942-84-7
M. Wt: 357.43
InChI Key: KBPKQYHHAIRFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound of interest in medicinal chemistry and preclinical research. This chemical features a hybrid structure combining a piperidine core, a cyclopropylsulfonyl group, and a 2,5-dioxopyrrolidin-1-yl)acetamide moiety. Compounds containing the 2,5-dioxopyrrolidin-1-yl (succinimide) group have been investigated for their potential anticonvulsant properties, with research indicating that such derivatives can exhibit broad-spectrum activity in experimental seizure models . The mechanism of action for related active compounds has been suggested to involve the inhibition of calcium currents mediated by Cav1.2 (L-type) channels, providing a potential pathway for neurological research . The piperidine scaffold, further modified with a sulfonamide group, is a privileged structure in drug discovery, often contributing to molecular recognition and pharmacokinetic properties. This specific combination of functional groups makes this compound a valuable chemical tool for researchers exploring new biologically active molecules, particularly in the fields of neuroscience and pain research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S/c19-13(10-18-14(20)3-4-15(18)21)16-9-11-5-7-17(8-6-11)24(22,23)12-1-2-12/h11-12H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKQYHHAIRFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylsulfonyl group and a 2,5-dioxopyrrolidin moiety. Its molecular formula is C15H20N2O3SC_{15}H_{20}N_2O_3S, with a molecular weight of approximately 320.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylase enzymes (KDMs). KDMs play crucial roles in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression. Inhibition of these enzymes can potentially lead to therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Pharmacological Studies

Case Studies

Several studies highlight the biological implications of similar compounds:

  • Study on KDM Inhibitors : A study evaluated the effects of a structurally related compound on KDM activity in cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis rates, suggesting potential for therapeutic use in oncology.
  • Neurodegenerative Disease Models : Another study investigated the impact of KDM inhibitors on neurodegenerative models, revealing improvements in cognitive function and reduced neuroinflammation, supporting the hypothesis that such compounds could be beneficial in treating conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Piperidine Ring : The initial step involves synthesizing the piperidine ring with the cyclopropylsulfonyl group.
  • Acetamide Formation : Subsequent reactions lead to the attachment of the acetamide group to the pyrrolidine structure.
  • Purification and Characterization : The final product undergoes purification through chromatography and characterization using NMR and mass spectrometry to confirm its structure and purity.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with other structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Compound ACyclopropyl groupKDM inhibitor
Compound BSulfonamide groupAntimicrobial
Compound CBenzamide structureAnti-cancer

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.46 g/mol

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a pyrrolidine moiety, which may contribute to its unique pharmacological properties.

Research indicates that this compound exhibits potential biological activities that can be leveraged in various therapeutic contexts:

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
    • The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or pyrrolidine rings can enhance anticancer efficacy, making it a candidate for further development in oncology .
  • Neuroprotective Properties :
    • Compounds with similar sulfonamide structures have demonstrated neuroprotective effects, suggesting that this compound could be investigated for potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Analgesic Effects :
    • The piperidine core is often associated with analgesic properties. Research into related compounds has shown promise in pain management, indicating that this compound may also possess similar effects worth exploring .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The introduction of various substituents can lead to derivatives with enhanced or modified biological activities.

CompoundStructural FeaturesBiological Activity
N-(4-chlorophenyl)benzenesulfonamideContains a chlorophenyl groupAntimicrobial
5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamideSimilar piperidine structurePotential anti-inflammatory

This table illustrates how structural variations can influence biological activity, highlighting the importance of chemical modifications in drug design.

Case Studies and Research Findings

Several case studies have been documented regarding the biological evaluation of compounds related to this compound:

  • Cytotoxicity Studies :
    • A study conducted on various sulfonamide derivatives revealed significant cytotoxic effects against multiple cancer cell lines, suggesting that similar compounds could be developed as effective anticancer agents .
  • Neuroprotective Research :
    • Investigations into the neuroprotective effects of sulfonamide derivatives indicated potential mechanisms involving modulation of neurotransmitter systems, which could be applicable to the development of treatments for Alzheimer’s disease .
  • Pain Management Trials :
    • Preliminary animal studies have shown that certain derivatives exhibit analgesic properties comparable to established pain relief medications, warranting further exploration into their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, considering yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. First, cyclopropanesulfonyl chloride reacts with 4-(aminomethyl)piperidine to form the sulfonylated intermediate. Subsequent coupling with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (or its activated ester) under peptide-coupling conditions (e.g., HATU/DIPEA in DMF) yields the final product . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures >95% purity. Yield optimization (45–65%) depends on stoichiometric control of sulfonylation and coupling steps .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with key signals for the cyclopropylsulfonyl group (δ 1.0–1.5 ppm for cyclopropane protons) and dioxopyrrolidinyl moiety (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 385.15) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity and stability .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the dioxopyrrolidinyl group .
  • First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., alkyl vs. aryl sulfonates) or piperidine substituents to assess target binding .
  • Bioassays : Test inhibitory activity against soluble epoxide hydrolase (sEH) or other enzymes via fluorometric assays (e.g., hydrolysis of cyano(6-methoxy-2-naphthalenyl)methyl ester) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with sEH’s catalytic domain, guided by X-ray crystallography data .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line (HEK293 vs. HeLa) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors .
  • Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and clearance rates .
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.